

A Comparative Analysis of Elaidyl-sulfamide and Other PPAR Agonists for Researchers

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Compound of Interest

Compound Name: *Elaidyl-sulfamide*

Cat. No.: *B1671156*

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This guide provides a detailed comparative study of **Elaidyl-sulfamide** and other prominent Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Executive Summary

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism.[1] Agonists of these receptors are of significant interest in the development of therapeutics for metabolic disorders such as dyslipidemia and type 2 diabetes. **Elaidyl-sulfamide**, a sulfamoyl analogue of oleoylethanolamide (OEA), has been identified as a PPAR α agonist.[2] This guide compares **Elaidyl-sulfamide** with other well-established PPAR agonists, including those targeting PPAR α (e.g., Fenofibrate), PPAR γ (e.g., Rosiglitazone, Pioglitazone), and dual or pan-agonists.

Data Presentation: Comparative Efficacy of PPAR Agonists

The following table summarizes the in vitro potency of various PPAR agonists. The data, presented as EC50 values, represents the concentration of the agonist required to elicit a half-maximal response in transactional assays. It is important to note that these values are

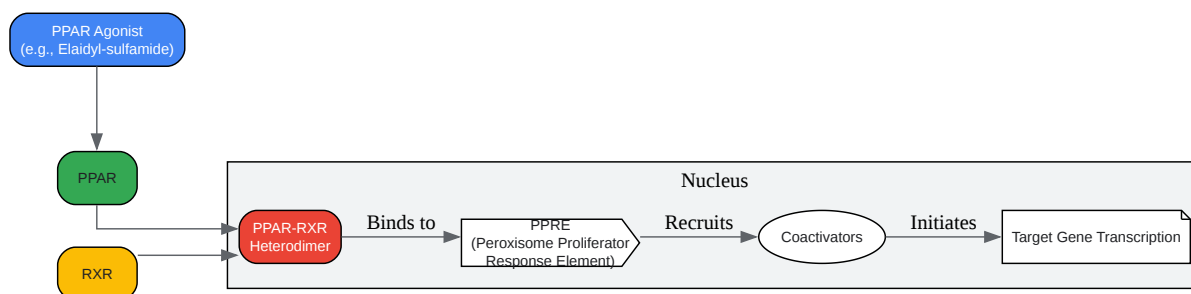
compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

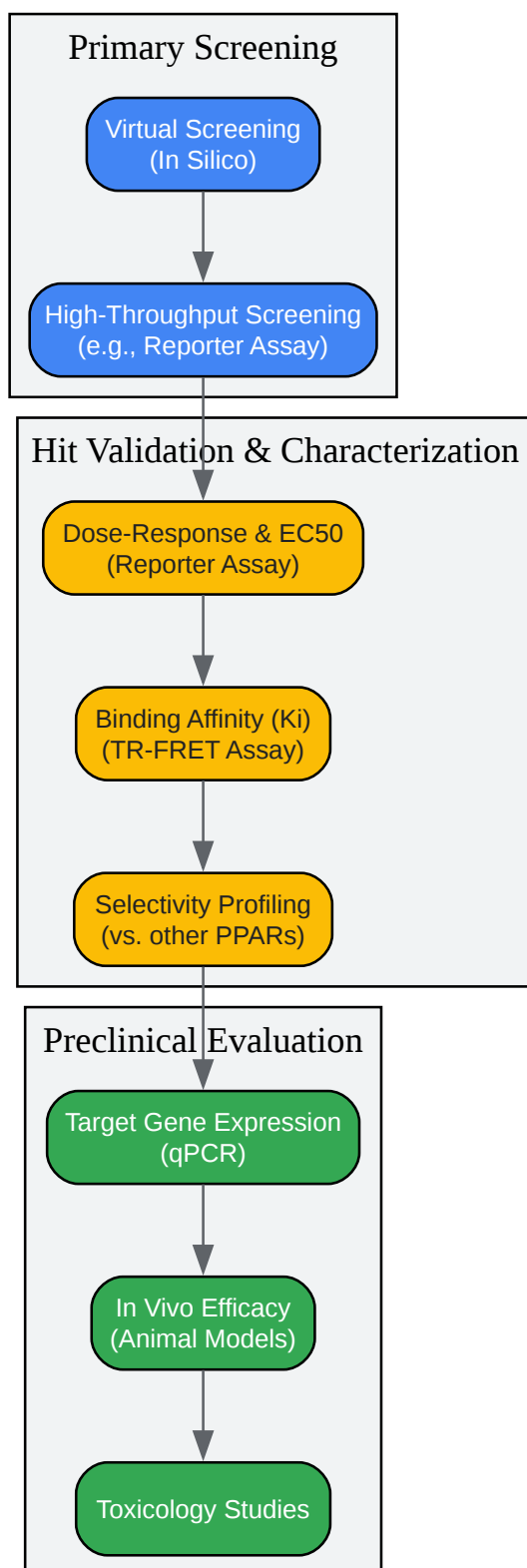
Compound	PPAR Subtype	EC50 (nM)	Reference Compound(s)
Elaidyl-sulfamide	PPAR α	~120*	Oleoylethanolamide (OEA)
Fenofibric Acid	PPAR α	45,100	GW7647
WY-14643	PPAR α	50	-
Rosiglitazone	PPAR γ	43	-
Pioglitazone	PPAR γ	480	-
GW501516	PPAR δ	1	-
Lanifibranor	Pan-PPAR ($\alpha/\gamma/\delta$)	α : 4,660, γ : 572, δ : 398	-
Seladelpar	PPAR δ	20.2	-
Elafibranor	PPAR α/δ	α : 388, δ : 49.3	-

Note: A specific EC50 value for **Elaidyl-sulfamide** in a peer-reviewed publication could not be definitively located. The value provided is based on its structural analog, Oleoylethanolamide (OEA), which has a reported EC50 of 120 nM for PPAR α activation.[3][4] Further direct experimental validation for **Elaidyl-sulfamide** is recommended.

Signaling Pathway of PPAR Agonists

The activation of PPARs by agonists initiates a cascade of molecular events that regulate gene expression. The following diagram illustrates this general signaling pathway.





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